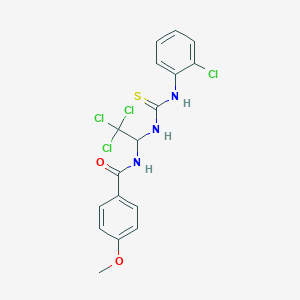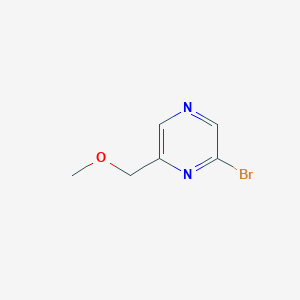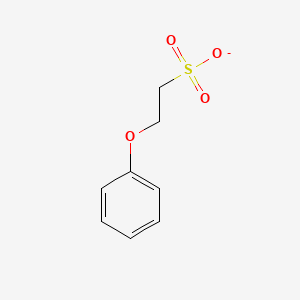
1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo es un compuesto orgánico con la fórmula molecular C22H13NO5. Es un derivado del indeno y el benzoato, caracterizado por la presencia de un grupo nitro y un grupo fenilo.
Métodos De Preparación
La síntesis del 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo generalmente implica la reacción del 1-oxo-2-fenil-1H-indeno con ácido 2-nitrobenzoico. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como diclorometano, y un catalizador, como trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los materiales de partida al producto deseado .
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
El 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos correspondientes.
Reducción: La reducción del grupo nitro se puede lograr utilizando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitro, con reactivos como metóxido de sodio o tert-butóxido de potasio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como etanol o metanol, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, derivados de amina y benzoatos sustituidos .
Aplicaciones Científicas De Investigación
El 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y mecanismos.
Biología: Los derivados del compuesto han mostrado posibles actividades biológicas, incluidas propiedades antivirales, antiinflamatorias y anticancerígenas.
Medicina: La investigación sobre las propiedades farmacológicas del compuesto ha indicado su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las infecciones virales.
Mecanismo De Acción
El mecanismo de acción del 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo involucra su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a diversos efectos biológicos. Las porciones de fenilo e indeno contribuyen a la capacidad del compuesto para unirse a receptores o enzimas específicos, modulando su actividad y provocando efectos terapéuticos .
Comparación Con Compuestos Similares
El 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo se puede comparar con otros compuestos similares, como:
1-oxo-2-fenil-1H-indeno: Carece de la porción de nitrobenzoato, lo que da como resultado diferentes propiedades químicas y biológicas.
Derivados del ácido 2-nitrobenzoico: Estos compuestos comparten la porción de nitrobenzoato, pero difieren en los grupos unidos, lo que lleva a variaciones en la reactividad y las aplicaciones.
Derivados de indeno: Compuestos como el benzoato de 1-oxo-2,3-dihidro-1H-inden-4-ilo tienen estructuras similares, pero difieren en la presencia de grupos funcionales adicionales, lo que afecta su comportamiento químico y sus usos
La singularidad del 2-nitrobenzoato de 1-oxo-2-fenil-1H-inden-3-ilo radica en su combinación de las porciones de indeno y nitrobenzoato, que confieren una reactividad química y posibles actividades biológicas distintas.
Propiedades
Fórmula molecular |
C22H13NO5 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
(3-oxo-2-phenylinden-1-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C22H13NO5/c24-20-15-10-4-5-11-16(15)21(19(20)14-8-2-1-3-9-14)28-22(25)17-12-6-7-13-18(17)23(26)27/h1-13H |
Clave InChI |
BTEIBMKTDYQKDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
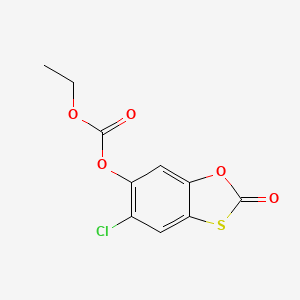

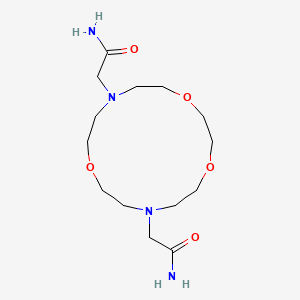
![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
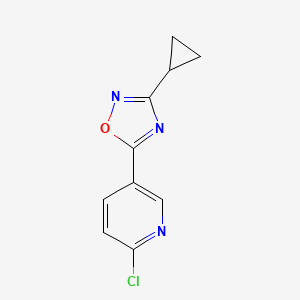
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)
